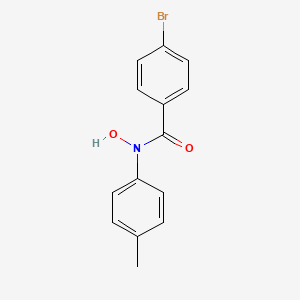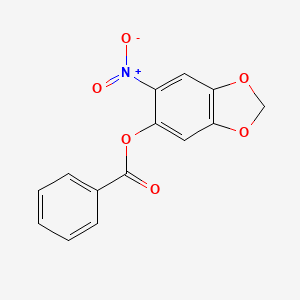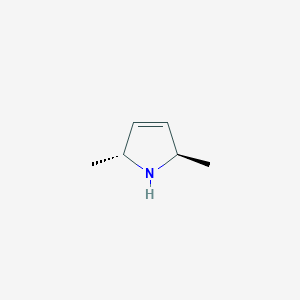
(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole is a chiral compound with a unique structure that includes a pyrrole ring substituted with two methyl groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole typically involves the cyclization of suitable precursors under specific conditions. One common method is the reduction of 2,5-dimethylpyrrole-2,5-dicarboxylate using a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation is often employed, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, under controlled pressure and temperature conditions.
化学反応の分析
Types of Reactions
(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield fully saturated pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
科学的研究の応用
(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of advanced materials, such as conductive polymers and catalysts.
作用機序
The mechanism of action of (2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2R,5R)-2,5-dimethylcyclohexanone: A structurally similar compound with a cyclohexanone ring instead of a pyrrole ring.
(2R,5R)-(+)-5-vinyl-2-quinuclidinemethanol: Another chiral compound with different functional groups and applications.
Uniqueness
(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C6H11N |
|---|---|
分子量 |
97.16 g/mol |
IUPAC名 |
(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C6H11N/c1-5-3-4-6(2)7-5/h3-7H,1-2H3/t5-,6-/m1/s1 |
InChIキー |
TXQDHQBSNAJSHQ-PHDIDXHHSA-N |
異性体SMILES |
C[C@@H]1C=C[C@H](N1)C |
正規SMILES |
CC1C=CC(N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



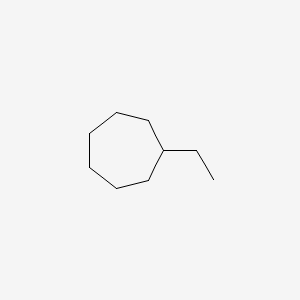

![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)
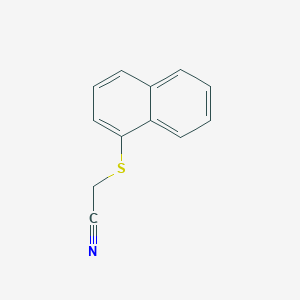
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
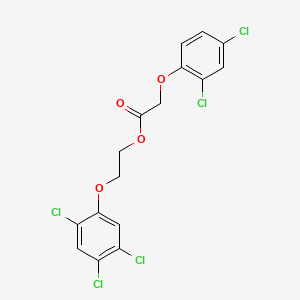

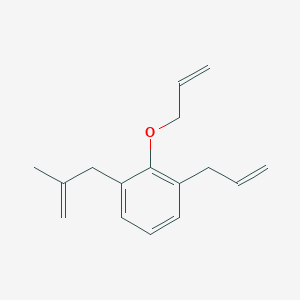
![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
